molecular formula C11H12O3 B1588326 ethenol;(E)-3-phenylprop-2-enoic acid CAS No. 9050-06-0

ethenol;(E)-3-phenylprop-2-enoic acid

Cat. No.: B1588326
CAS No.: 9050-06-0
M. Wt: 192.21 g/mol
InChI Key: HCCVHWNULIPQNY-UHFFFAOYSA-N
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Description

Ethenol;(E)-3-phenylprop-2-enoic acid, also known as trans-cinnamic acid, is an organic compound with the formula C9H8O2. It is a white crystalline compound that is slightly soluble in water but freely soluble in many organic solvents. This compound is naturally occurring and can be found in the essential oils of cinnamon and other plants. It is widely used in the flavor and fragrance industry due to its pleasant odor.

Properties

IUPAC Name

ethenol;3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.C2H4O/c10-9(11)7-6-8-4-2-1-3-5-8;1-2-3/h1-7H,(H,10,11);2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCVHWNULIPQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CO.C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9050-06-0
Details Compound: Ethenol, homopolymer, 3-phenyl-2-propenoate
Record name Ethenol, homopolymer, 3-phenyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9050-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60920356
Record name 3-Phenylprop-2-enoic acid--ethenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9050-06-0
Record name 3-Phenylprop-2-enoic acid--ethenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Description

The Perkin reaction is a classical and widely employed synthetic route for preparing ethenol;(E)-3-phenylprop-2-enoic acid. It involves the condensation of benzaldehyde with acetic anhydride in the presence of a base, typically sodium acetate.

Reaction Conditions

  • Reactants: Benzaldehyde, acetic anhydride, sodium acetate
  • Temperature: Reflux at approximately 140–180 °C
  • Duration: 7–9 hours
  • Work-up: Recovery of acetic acid by normal pressure distillation and acetic anhydride under reduced pressure, steam distillation to remove unreacted benzaldehyde, acidification to precipitate the product

Yield and Purification

  • Typical yield: Approximately 58%
  • Purification involves crystallization after acidification and filtration

Mechanism Insights

  • The base catalyzes the formation of an enolate ion from acetic anhydride, which then condenses with benzaldehyde to form the cinnamic acid derivative.
  • The reaction proceeds via an aldol-type condensation followed by dehydration.

Advantages and Limitations

  • Advantages: Established industrial method, relatively straightforward setup
  • Limitations: Requires high temperature and prolonged reaction time, moderate yield

Knoevenagel Condensation

Description

This method synthesizes this compound through the condensation of benzaldehyde with malonic acid in the presence of a weak base such as piperidine.

Reaction Conditions

  • Reactants: Benzaldehyde, malonic acid
  • Catalyst: Piperidine or other weak bases
  • Temperature: Reflux conditions
  • Mechanism: Initial condensation forms an intermediate, followed by acid-catalyzed decarboxylation to yield the product

Yield and Purification

  • Typically high yields are achievable
  • The product is isolated by acidification and crystallization

Advantages and Limitations

  • Advantages: Mild reaction conditions, good selectivity for the (E)-isomer
  • Limitations: Requires careful control of reaction conditions to avoid side reactions

Aldol Condensation

Description

Aldol condensation involves the reaction of benzaldehyde with acetaldehyde under basic conditions (e.g., sodium hydroxide) to form this compound.

Reaction Conditions

  • Reactants: Benzaldehyde, acetaldehyde
  • Catalyst: Sodium hydroxide
  • Temperature: Room temperature or mild heating

Yield and Purification

  • Moderate to good yields depending on reaction control
  • Purification by acidification and recrystallization

Advantages and Limitations

  • Advantages: Simple reagents and conditions
  • Limitations: Possible formation of side products, requires careful pH control

Direct Synthesis Using Boron Tribromide

Description

A novel method involves the direct synthesis of cinnamic acid derivatives from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as an activating agent.

Reaction Conditions

  • Reactants: Aromatic aldehyde (e.g., benzaldehyde), aliphatic carboxylic acid (e.g., acetic acid)
  • Reagents: Boron tribromide, 4-dimethylaminopyridine (4-DMAP), pyridine
  • Solvent: N-methyl-2-pyrrolidinone (NMP)
  • Temperature: Reflux at 180–190 °C
  • Time: 8–12 hours

Mechanism Insights

  • The aliphatic carboxylic acid reacts with boron tribromide to form a reactive triacylborate intermediate.
  • This intermediate then reacts with the aromatic aldehyde to yield the cinnamic acid.

Yield and Purification

  • Moderate to high yields reported
  • Work-up includes quenching, extraction, and crystallization

Advantages and Limitations

  • Advantages: Direct synthesis, avoids use of acetic anhydride or malonic acid
  • Limitations: Requires handling of boron tribromide, a moisture-sensitive reagent

Modified Perkin-Type Synthesis for Substituted Derivatives

Example: Preparation of (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid

  • Reactants: Phenylacetic acid, p-chlorobenzaldehyde, anhydrous potassium carbonate, acetic anhydride
  • Conditions: Heated at 353–373 K for 24 hours
  • Work-up: Addition of water and dilute hydrochloric acid, stirring, filtration, and recrystallization from ethanol
  • Outcome: High purity crystals suitable for crystallographic studies

Comparative Data Table of Preparation Methods

Method Reactants Catalyst/Base Temperature Time Yield (%) Notes
Perkin Reaction Benzaldehyde + Acetic anhydride Sodium acetate 140–180 °C (reflux) 7–9 hours ~58 Classical industrial method
Knoevenagel Condensation Benzaldehyde + Malonic acid Piperidine (weak base) Reflux Variable High Mild conditions, acid-catalyzed decarb.
Aldol Condensation Benzaldehyde + Acetaldehyde Sodium hydroxide Room temp/mild heat Variable Moderate Simple but side reactions possible
Boron Tribromide Direct Synthesis Aromatic aldehyde + Aliphatic carboxylic acid Boron tribromide, 4-DMAP, Pyridine 180–190 °C (reflux) 8–12 hours Moderate to High Novel, uses triacylborate intermediate
Modified Perkin (Substituted) Phenylacetic acid + p-chlorobenzaldehyde + K2CO3 + Acetic anhydride K2CO3 353–373 K 24 hours High Used for substituted derivatives

Research Findings and Notes

  • The Perkin reaction remains the most commonly used industrial method due to its scalability despite moderate yields.
  • Knoevenagel condensation offers a milder alternative with good stereoselectivity for the (E)-isomer.
  • The boron tribromide method is a novel approach that expands synthetic options but requires careful handling of reagents.
  • Substituted cinnamic acids can be synthesized via modified Perkin-type reactions, offering access to derivatives with tailored properties.
  • Purification steps generally involve acidification, crystallization, and sometimes steam distillation to remove unreacted starting materials.
  • Reaction conditions such as temperature, base strength, and solvent choice critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethenol;(E)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to cinnamyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Benzoic acid.

    Reduction: Cinnamyl alcohol.

    Substitution: Nitro-cinnamic acid, bromo-cinnamic acid.

Scientific Research Applications

Ethenol;(E)-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential anti-cancer properties and its ability to inhibit the growth of certain cancer cells.

    Industry: It is used in the flavor and fragrance industry to impart a cinnamon-like aroma to products.

Mechanism of Action

The mechanism by which ethenol;(E)-3-phenylprop-2-enoic acid exerts its effects involves several molecular targets and pathways:

    Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.

    Anti-cancer Action: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

    Antioxidant Action: It scavenges free radicals and reduces oxidative stress in cells.

Comparison with Similar Compounds

Ethenol;(E)-3-phenylprop-2-enoic acid can be compared with other similar compounds such as:

    Cinnamaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid group. It is also found in cinnamon oil and has a strong cinnamon odor.

    Cinnamyl Alcohol: The reduced form of this compound, containing an alcohol group. It is used in perfumery and flavoring.

    Benzoic Acid: The oxidized form of this compound. It is widely used as a food preservative.

This compound is unique due to its combination of aromatic and carboxylic acid functional groups, which contribute to its diverse chemical reactivity and wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-phenylprop-2-enoic acid (cinnamic acid), and how are reaction conditions optimized?

  • Methodology : The Claisen-Schmidt condensation between benzaldehyde and malonic acid under basic conditions (e.g., pyridine or piperidine) is a common route. Reaction optimization includes controlling temperature (80–120°C) and solvent selection (e.g., ethanol for solubility) to improve yield . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and structural confirmation .
  • Data Note : Substituent effects on the phenyl ring (e.g., ethoxy or methoxy groups) require modified catalysts or microwave-assisted synthesis for faster kinetics .

Q. How is the purity and stability of cinnamic acid derivatives validated in experimental settings?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is used for purity assessment. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure .
  • Key Finding : Cinnamic acid derivatives with electron-withdrawing groups (e.g., fluorine) exhibit enhanced thermal stability compared to hydroxyl-substituted analogs .

Q. What spectroscopic techniques are most effective for characterizing ethenol-containing copolymers?

  • Methodology : Fourier-transform infrared (FTIR) spectroscopy identifies hydroxyl (-OH) and vinyl (-CH=CH2) groups in ethenol copolymers. Gel permeation chromatography (GPC) determines molecular weight distributions, critical for applications like drug delivery .

Advanced Research Questions

Q. How do substituents on the phenyl ring of cinnamic acid derivatives influence bioactivity and metabolic pathways?

  • Methodology : Structure-activity relationship (SAR) studies compare derivatives with substituents at positions 3 and 4 (e.g., methoxy, ethoxy, or fluorine). Computational docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like cyclooxygenase-2 (COX-2) .
  • Data Contradiction : Some studies report anti-inflammatory activity for 3,4-diethoxy derivatives , while others show reduced efficacy due to steric hindrance . Resolution requires in vitro assays (e.g., COX-2 inhibition ELISA) under standardized conditions.

Q. What computational approaches predict the antioxidant potential of cinnamic acid derivatives?

  • Methodology : Density functional theory (DFT) calculations using the LC-ωPBE functional evaluate bond dissociation enthalpies (BDEs) of phenolic O-H groups. Lower BDE values correlate with higher radical scavenging activity .
  • Key Finding : (E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (ferulic acid) exhibits stronger antioxidant activity than cinnamic acid due to resonance stabilization of the phenoxyl radical .

Q. How are crystallographic data for cinnamic acid derivatives refined to resolve structural ambiguities?

  • Methodology : The SHELX suite (e.g., SHELXL) refines X-ray diffraction data. Challenges include handling twinned crystals or high thermal motion in flexible side chains. Hydrogen bonding networks are validated using Olex2 visualization .

Critical Analysis of Contradictions

  • Bioactivity Variability : Discrepancies in reported antimicrobial activity of cinnamic acid derivatives may arise from differences in bacterial strains, solvent polarity, or assay protocols (e.g., broth microdilution vs. disk diffusion) . Standardized OECD guidelines are recommended for cross-study comparisons.
  • Computational vs. Experimental Data : DFT-predicted BDEs may deviate from experimental ESR measurements due to solvent effects or excited-state interactions . Hybrid QM/MM models improve accuracy.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethenol;(E)-3-phenylprop-2-enoic acid
Reactant of Route 2
ethenol;(E)-3-phenylprop-2-enoic acid

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